molecular formula C17H18N2O4 B270973 N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270973
M. Wt: 314.34 g/mol
InChI Key: RZSODNLUFWZQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders. In

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an inhibitor of the fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to its analgesic and anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and inflammatory pain. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its well-characterized mechanism of action. Furthermore, this compound has been shown to have consistent effects across various animal models, making it a reliable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is the development of more potent FAAH inhibitors that can be used to study the effects of endocannabinoids in various neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for the treatment of neurodegenerative diseases. Finally, the development of more targeted delivery methods for this compound may improve its effectiveness and reduce potential side effects.

Synthesis Methods

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is synthesized by the reaction of N-arachidonoylphenolamine (AM374) with acetanhydride in the presence of a Lewis acid catalyst. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. It has been shown to have anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and blocking the reuptake of the endocannabinoid anandamide. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-8(20)18-10-2-4-11(5-3-10)19-16(21)14-9-6-12-13(7-9)23-17(22)15(12)14/h2-5,9,12-15H,6-7H2,1H3,(H,18,20)(H,19,21)

InChI Key

RZSODNLUFWZQTQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

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